molecular formula C10H14N4O B14358560 N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide CAS No. 94704-83-3

N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide

Cat. No.: B14358560
CAS No.: 94704-83-3
M. Wt: 206.24 g/mol
InChI Key: CTCHKOZDESJFSD-UHFFFAOYSA-N
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Description

N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide typically involves the reaction of 3-aminobenzylamine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazinylmethylidene derivatives.

Scientific Research Applications

N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
  • N-(4-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide
  • N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)propionamide

Uniqueness

This compound is unique due to its specific hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .

Properties

94704-83-3

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-[3-[(hydrazinylmethylideneamino)methyl]phenyl]acetamide

InChI

InChI=1S/C10H14N4O/c1-8(15)14-10-4-2-3-9(5-10)6-12-7-13-11/h2-5,7H,6,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

CTCHKOZDESJFSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN=CNN

Origin of Product

United States

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